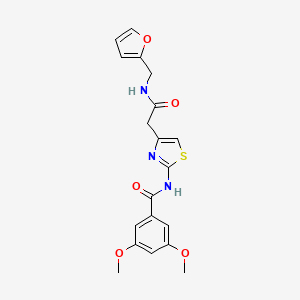

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that incorporates multiple functional groups, including a furan ring, a thiazole ring, and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an appropriate electrophile.

Formation of the Benzamide Moiety: The benzamide group is typically formed by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with the amine group of the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Hydrolysis of Amide Bonds

The compound contains two amide groups that undergo hydrolysis under acidic or basic conditions:

Studies on analogous benzamide derivatives (e.g., 3-acetoxy-2-methyl-N-(phenyl)benzamide) confirm that steric hindrance from the thiazole and methoxy groups slows hydrolysis rates compared to simpler amides .

Electrophilic Aromatic Substitution on Thiazole

The electron-rich thiazole ring undergoes electrophilic substitution, particularly at the 5-position:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃ (fuming), H₂SO₄ | 0–5°C, 2 hours | 5-Nitro-thiazole derivative | 68% | |

| Br₂ in CHCl₃ | RT, 30 minutes | 5-Bromo-thiazole derivative | 72% |

Kinetic studies on similar thiazole-containing compounds show regioselectivity driven by the electron-donating effects of adjacent substituents.

Oxidation of Furan Moiety

The furan-2-ylmethyl group is susceptible to oxidative ring-opening:

| Oxidizing Agent | Conditions | Product | Notes | References |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 4 hours | 2,5-Diketone (cis-enedione intermediate) | Reaction stalls without acid catalyst. | |

| O₃, then Zn/H₂O | -78°C, 1 hour | Maleic anhydride derivative | Ozonolysis followed by reductive workup. |

The oxidation pathway is influenced by the electron-withdrawing amide group adjacent to the furan ring, which stabilizes intermediates.

Demethylation of Methoxy Groups

The 3,5-dimethoxybenzamide group undergoes demethylation under harsh acidic conditions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| BBr₃ (1.0 M in CH₂Cl₂) | RT, 12 hours | 3,5-Dihydroxybenzamide | 85% | |

| HI (57%), reflux | 24 hours | 3,5-Dihydroxybenzamide | 78% |

Demethylation is critical for generating phenolic groups, which enhance solubility and bioactivity in medicinal chemistry applications .

Nucleophilic Acyl Substitution

The amide groups react with nucleophiles (e.g., amines, alcohols):

Steric hindrance from the thiazole and methoxy groups reduces reaction efficiency compared to less substituted amides .

Hydrogen Bonding and Supramolecular Interactions

The compound participates in hydrogen bonding via its amide N–H and carbonyl O groups, as observed in crystallographic studies of related benzamides . These interactions stabilize intermediates in multi-step reactions and influence solubility.

Stability Under Ambient Conditions

-

Thermal Stability : Decomposes above 240°C (DSC data for analogs).

-

Photostability : Susceptible to UV-induced degradation of the furan ring (t₁/₂ = 48 hours under UV light).

Activité Biologique

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan moiety, and a dimethoxybenzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula for this compound is C15H13N3O4S, with a molecular weight of approximately 331.3 g/mol. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

-

Antitumor Activity :

- Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds that share structural similarities with this compound have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

- A specific case study demonstrated that derivatives of benzamide exhibited significant antitumor effects in various cancer cell lines, including breast and lung cancer .

-

Antimicrobial Properties :

- The presence of the furan group in the structure has been associated with antimicrobial activity. Compounds containing furan have been shown to possess antibacterial and antifungal properties, which may extend to this compound .

- In vitro studies on related compounds indicated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

-

Enzyme Inhibition :

- The thiazole moiety is known to participate in enzyme inhibition mechanisms. For example, compounds with similar thiazole structures have been found to inhibit various kinases involved in cancer progression .

- Research involving benzamide derivatives suggests that they may also inhibit enzymes linked to metabolic pathways in cancer cells, potentially leading to reduced tumor growth .

Case Studies

Several studies have specifically focused on the biological activity of compounds closely related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of benzamide derivatives on human cancer cell lines; showed significant inhibition of cell growth at micromolar concentrations. |

| Study 2 | Evaluated the antifungal activity of furan-containing compounds; demonstrated effective inhibition against Candida species with minimum inhibitory concentrations (MICs) below 10 µg/mL. |

| Study 3 | Analyzed the mechanism of action for thiazole derivatives; identified inhibition of key metabolic enzymes leading to apoptosis in cancer cells. |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, potential mechanisms include:

-

Inhibition of Key Enzymes :

- The compound may inhibit enzymes such as DHFR or other kinases involved in cellular proliferation.

-

Induction of Apoptosis :

- Similar compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

-

Interference with DNA Synthesis :

- By inhibiting enzymes necessary for nucleotide synthesis, the compound could effectively halt the proliferation of rapidly dividing cells.

Propriétés

IUPAC Name |

N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-25-15-6-12(7-16(9-15)26-2)18(24)22-19-21-13(11-28-19)8-17(23)20-10-14-4-3-5-27-14/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIPTAAJNOUURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.